molecular formula C11H17NO B13087427 (1R)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol

(1R)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol

Cat. No.: B13087427
M. Wt: 179.26 g/mol
InChI Key: IGSDYLMUKZBXGC-JTQLQIEISA-N
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Description

(1R)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol is a chiral compound with a unique structure that includes an amino group and a hydroxyl group attached to an ethan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trimethylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or amines in the presence of catalysts.

    Chiral Resolution: To obtain the (1R) enantiomer, chiral resolution techniques such as crystallization or chromatography are employed.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. Continuous flow reactors and automated systems can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents under acidic or basic conditions.

    Reduction: H2 gas with metal catalysts like palladium on carbon (Pd/C).

    Substitution: Nucleophiles like halides, thiols, or amines in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1R)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1R)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes, receptors, or other biomolecules, leading to its observed effects. Detailed studies on its binding affinity and interaction mechanisms are essential to fully understand its mode of action.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.

    2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol: Without chiral resolution, resulting in a racemic mixture.

    2,4,6-trimethylphenylethanol: Lacks the amino group, leading to different chemical properties.

Uniqueness

(1R)-2-amino-1-(2,4,6-trimethylphenyl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which contribute to its distinct reactivity and potential applications. Its specific stereochemistry can lead to different biological activities compared to its enantiomer or other similar compounds.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1R)-2-amino-1-(2,4,6-trimethylphenyl)ethanol

InChI

InChI=1S/C11H17NO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10,13H,6,12H2,1-3H3/t10-/m0/s1

InChI Key

IGSDYLMUKZBXGC-JTQLQIEISA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)[C@H](CN)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(CN)O)C

Origin of Product

United States

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